REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]2[N:10]3[CH:12]=[CH:13][CH:14]=[C:9]3[C:8](=[O:15])[N:7]([CH2:16][C:17]([OH:19])=O)[C:6]=2[N:5]=[CH:4][CH:3]=1.[CH3:20][O:21][C:22]1[CH:27]=[CH:26][C:25]([N:28]2[CH2:33][CH2:32][N:31]([CH2:34][CH2:35][CH2:36][NH2:37])[CH2:30][CH2:29]2)=[CH:24][CH:23]=1.C(N=C=NC(C)C)(C)C>CN(C1C=CN=CC=1)C.C(Cl)Cl>[CH3:20][O:21][C:22]1[CH:23]=[CH:24][C:25]([N:28]2[CH2:29][CH2:30][N:31]([CH2:34][CH2:35][CH2:36][NH:37][C:17](=[O:19])[CH2:16][N:7]3[C:6]4[N:5]=[CH:4][CH:3]=[C:2]([CH3:1])[C:11]=4[N:10]4[CH:12]=[CH:13][CH:14]=[C:9]4[C:8]3=[O:15])[CH2:32][CH2:33]2)=[CH:26][CH:27]=1
|
Name
|
2-(1-Methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)acetic acid
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Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC=NC=2N(C(C=3N(C21)C=CC3)=O)CC(=O)O
|
Name
|
|
Quantity
|
43.6 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)N1CCN(CC1)CCCN
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Name
|
|
Quantity
|
1.4 mg
|
Type
|
catalyst
|
Smiles
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CN(C)C=1C=CN=CC1
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Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.09 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N=C=NC(C)C
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 16 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the product was purified by silica gel flash chromatography (DCM/MeOH=10:1, Rf=0.5)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)N1CCN(CC1)CCCNC(CN1C(C=2N(C3=C1N=CC=C3C)C=CC2)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 mg | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 51.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |